molecular formula C15H13N3 B3832766 N-methyl-4-phenylphthalazin-1-amine

N-methyl-4-phenylphthalazin-1-amine

Cat. No.: B3832766
M. Wt: 235.28 g/mol
InChI Key: YTVCTISLEMPRJO-UHFFFAOYSA-N
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Description

N-methyl-4-phenylphthalazin-1-amine is a phthalazine-based compound that serves as a key scaffold in medicinal chemistry and anticancer research. Phthalazine derivatives are recognized for their versatility in interacting with diverse biological targets, making them a privileged structure in drug discovery . This compound is of significant interest in the development of novel therapeutic agents, particularly as a precursor or core structure for potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a primary mediator of tumor angiogenesis, and its inhibition is a validated strategy for anticancer therapy. Research on related N-substituted-4-phenylphthalazin-1-amine derivatives has demonstrated promising cytotoxic activity against various human cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT-116 (colon cancer), and MCF-7 (breast cancer) . The phthalazine core is also being explored in other research areas, such as the development of inhibitors for the TGF-β signaling pathway, which plays a crucial role in cancer, fibrosis, and immune regulation . As such, this compound provides researchers with a versatile chemical template for designing new bioactive molecules and investigating their mechanisms of action in cell-based and enzymatic assays.

Properties

IUPAC Name

N-methyl-4-phenylphthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-16-15-13-10-6-5-9-12(13)14(17-18-15)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVCTISLEMPRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-phenylphthalazin-1-amine typically involves the reaction of 4-phenylphthalazin-1-one with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:

    Starting Material: 4-phenylphthalazin-1-one

    Reagent: Methylamine

    Solvent: Ethanol or Methanol

    Conditions: Heating

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-phenylphthalazin-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: Reduced forms of this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-methyl-4-phenylphthalazin-1-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-phenylphthalazin-1-one: A precursor in the synthesis of N-methyl-4-phenylphthalazin-1-amine.

    Phthalazine: The parent compound of the phthalazine class.

    N-methylphthalazin-1-amine: A similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Q & A

Q. What are the key structural features of N-methyl-4-phenylphthalazin-1-amine, and how are they confirmed experimentally?

Methodological Answer: Structural elucidation combines computational and experimental techniques:

  • Computational : Use tools like Gaussian or ORCA to predict molecular geometry and collision cross-sections via density functional theory (DFT). Compare predicted values (e.g., SMILES: CNC1=NN=C(C2=CC=CC=C21)C) with experimental data .
  • Experimental : Employ NMR (¹H/¹³C) to confirm methyl and phenyl group positions, X-ray crystallography for solid-state conformation, and high-resolution mass spectrometry (HRMS) for molecular formula validation.

Q. What are the common synthetic routes for this compound, and what factors influence yield?

Methodological Answer: Synthesis typically involves:

  • Step 1 : Condensation of phthalazine derivatives with methylamine under reflux (e.g., using ethanol as solvent).
  • Step 2 : Introduction of the phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Critical Factors :
    • Catalyst selection (e.g., Pd/C for coupling reactions).
    • Solvent polarity and reaction temperature to minimize side products like imines or nitriles .
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • Purity Assessment : HPLC with UV detection (λ~255 nm) and C18 columns .
  • Structural Confirmation :
    • FT-IR for functional groups (e.g., N-H stretches at ~3300 cm⁻¹).
    • ¹H NMR (DMSO-d₆) to distinguish aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–3.1 ppm).
  • Quantitative Analysis : LC-MS/MS for trace impurities and isotopic labeling studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the purity of this compound?

Methodological Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, elevated temperatures (>80°C) may accelerate byproduct formation .
  • In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.
  • Post-Synthesis Treatment : Recrystallization from ethanol/water mixtures to remove unreacted amines or halogenated derivatives .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, IC₅₀ protocols). For example, test enzyme inhibition using fluorogenic substrates to minimize assay variability .
  • Data Normalization : Control for batch-to-batch compound variability via HRMS and elemental analysis.
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to validate binding modes against conflicting targets (e.g., kinases vs. GPCRs) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • First Aid :
    • Inhalation: Immediate oxygen administration and artificial respiration if needed .
    • Skin Contact: Wash with soap/water for 15 minutes; avoid organic solvents that enhance absorption.
  • Storage : -20°C in amber vials under nitrogen to prevent oxidation .

Q. How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

  • Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 interactions and metabolic hotspots (e.g., methyl group oxidation).
  • Validation : Compare in silico predictions with in vitro liver microsome assays (rat/human S9 fractions) .

Q. What strategies mitigate amine-related contamination risks during this compound synthesis?

Methodological Answer:

  • Supplier Audits : Use EMA-compliant questionnaires to confirm raw material suppliers avoid shared equipment for nitrosamine production .
  • Process Controls : Monitor nitrosating agents (e.g., NaNO₂) and tertiary amines in reaction mixtures via ion chromatography .

Q. How do structural modifications to the phthalazine core alter the biological activity of this compound?

Methodological Answer:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-position to enhance receptor affinity.
  • Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7) using MTT assays and validate target engagement via Western blotting (e.g., apoptosis markers) .

Q. What methodologies are used to study the long-term stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Aging : Store samples at 40°C/75% RH for 6 months and analyze degradation products via UPLC-QTOF.
  • Light Exposure : Test photostability in ICH-compliant chambers (e.g., 1.2 million lux hours) and quantify degradants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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